Sophoranol
Overview
Description
Sophoranol is an alkaloid that can be isolated from S. flavescens . It has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities .
Synthesis Analysis
Sophoranol synthesis involves a multi-step reaction with 2 steps. The first step involves mercury (II)-acetate and aqueous acetic acid .
Molecular Structure Analysis
Sophoranol is a crucial genus, because of the broad variation in its chemical composition. This genus was reported to be rich in polyphenols such as flavanols, flavones, and isoflavonoids along with pterocarpans, chalcones, chromones, and benzofuran derivatives .
Chemical Reactions Analysis
Sophora species are recognized to be substantial sources of broad spectrum biopertinent secondary metabolites namely flavonoids, isoflavonoids, chalcones, chromones, pterocarpans, coumarins, benzofuran derivatives, sterols, saponins (mainly triterpene glycosides), oligostilbenes, and mainly alkaloids .
Physical And Chemical Properties Analysis
Sophoranol has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Cytotoxic Constituents from Sophora tonkinensis :
- Sophoranol has been isolated from Sophora tonkinensis and shown to have cytotoxic activity against HL-60 and SMMC-7721 cells in vitro (Tan Gui-shan, 2006).
Induction of Apoptosis in Leukemia Cells :
- Sophoranone, another compound related to sophoranol, has been found to induce apoptosis in leukemia cells and inhibit the growth of various human solid tumor cells (Sachiko Kajimoto et al., 2002).
Determination of Alkaloids in Sophora Tonkinensis :
- Sophoranol was quantitatively analyzed in Sophora tonkinensis using high-performance capillary electrophoresis, highlighting its presence as a key alkaloid (Pei-lan Ding, Y. Yu, & Dao-feng Chen, 2005).
In Vitro and In Vivo CYP Enzyme Inhibition :
- Sophoranone, a bioactive component of Sophora tonkinensis, has shown strong in vitro inhibitory effects on CYP2C9, a major enzyme in drug metabolism, but these effects were not observed in vivo due to low oral absorption and high plasma protein binding (Yu Fen Zheng et al., 2020).
Inhibition of Nitric Oxide Production and Anti-Cancer Activity :
- (+)-Sophoranol exhibited moderate inhibition of nitric oxide production in macrophages and was found to inhibit the growth of human glioma stem cells (Jian-Chun Li et al., 2020).
Antiviral Activities :
- Various alkaloids from Sophora flavescens, including sophoranol, demonstrated potent antiviral activities against respiratory syncytial virus (RSV) (Shuangcheng Ma et al., 2002).
- In another study, sophoranol was identified in the serum of animals treated with Sophora flavescens extracts and evaluated for its antiviral activity against hepatitis B virus (HBV) (G. Ye et al., 2007).
Safety And Hazards
Sophoranol is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1R,2R,9R,17R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11-,12-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBAEAOOJBSTR-QHSBEEBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@](CCC4)(CN2C(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoranol | |
CAS RN |
3411-37-8 | |
Record name | (+)-Sophoranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3411-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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